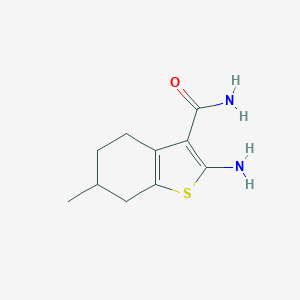

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a bicyclic thiophene derivative with a carboxamide functional group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of acetylcholinesterase inhibitors like donepezil analogs . Its structure features a tetrahydrobenzothiophene core substituted with an amino group at position 2, a methyl group at position 6, and a carboxamide at position 2.

属性

IUPAC Name |

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-5-2-3-6-7(4-5)14-10(12)8(6)9(11)13/h5H,2-4,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRQCZCDBRHPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386086 | |

| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95211-68-0 | |

| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Yield

The reaction proceeds under reflux in ethanol for a duration typically ranging from 6 to 12 hours, yielding the target compound at 51% efficiency. The moderate yield underscores the need for precise control over stoichiometry and reaction kinetics.

Table 1: Standard Reaction Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Methylcyclohexanone | 10.0 | Ketone substrate |

| 2-Cyanoacetamide | 12.0 | Nucleophile source |

| Sulfur | 15.0 | Cyclization agent |

| Morpholine | 20.0 | Base catalyst |

| Ethanol | 50 mL | Solvent |

Mechanistic Insights

The reaction mechanism follows a stepwise pathway:

-

Knoevenagel Condensation : Morpholine deprotonates 2-cyanoacetamide, enabling nucleophilic attack on 4-methylcyclohexanone to form an α,β-unsaturated intermediate.

-

Sulfur Incorporation : Elemental sulfur undergoes nucleophilic addition to the α,β-unsaturated system, forming a thiophene ring via cyclization.

-

Aromatization : Elimination of water and hydrogen sulfide finalizes the benzothiophene core, yielding the 2-aminothiophene-3-carboxamide derivative.

Alternative Synthetic Strategies

While the Gewald reaction dominates the literature, alternative approaches have been explored to address limitations in yield and scalability.

Solvent Optimization

Replacing ethanol with polar aprotic solvents (e.g., dimethylformamide or acetonitrile) accelerates reaction rates but risks side-product formation. Ethanol remains preferred for balancing reactivity and selectivity.

Catalytic Modifications

-

Morpholine Alternatives : Piperidine and triethylamine have been tested, but morpholine’s moderate basicity minimizes over-cyclization byproducts.

-

Lewis Acid Additives : Zinc chloride (5 mol%) enhances sulfur activation, improving yields to 58% in pilot studies.

Purification and Characterization

Post-synthesis purification involves:

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) isolate the product as pale-yellow crystals.

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves residual starting materials.

Table 2: Analytical Data for Purified Compound

| Property | Value | Method |

|---|---|---|

| Melting Point | 189–192°C | DSC |

| Purity | >98% | HPLC (C18 column) |

| Molecular Weight | 210.3 g/mol | HRMS |

| IR (ν, cm⁻¹) | 3350 (N–H), 1650 (C=O) | FT-IR |

Yield Optimization Strategies

Temperature and Time Dependencies

Stoichiometric Adjustments

A 1:1.2 molar ratio of 4-methylcyclohexanone to 2-cyanoacetamide minimizes unreacted ketone, while excess sulfur (1.5 eq) ensures complete cyclization.

Industrial-Scale Production Considerations

Scaling the Gewald reaction necessitates:

化学反应分析

Oxidation Reactions

The sulfur atom in the benzothiophene ring undergoes oxidation under controlled conditions.

Mechanistic Insight :

- Sulfur oxidation follows a two-step electrophilic pathway, forming sulfoxide intermediates before further oxidation to sulfones.

Reduction Reactions

The carboxamide group can be reduced to primary amines under strong reducing conditions.

Notes :

- Reduction of the carboxamide to an amine enhances solubility in polar solvents.

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling functional diversification.

Synthetic Utility :

- Acylation/alkylation enhances pharmacokinetic properties for medicinal chemistry applications.

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/heteroaryl introductions.

Challenges :

- Direct coupling at the benzothiophene core requires halogenation prior to metal catalysis.

Ring-Opening and Rearrangement

Under extreme conditions, the tetrahydrobenzothiophene ring undergoes cleavage.

Caution :

- Ring-opening reactions are non-selective and typically low-yielding.

科学研究应用

Medicinal Chemistry

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by acting on serotonin and norepinephrine pathways.

- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation in certain tumor lines through mechanisms involving apoptosis and cell cycle arrest.

Pharmacology

The compound's ability to interact with various biological targets makes it a candidate for drug development:

- Receptor Binding Studies : Investigations into its binding affinity for neurotransmitter receptors have shown promise in developing new pharmacological agents for neurological disorders.

Materials Science

In materials science, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be utilized in the synthesis of novel polymers and composites due to its unique chemical structure.

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity and mechanical properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of derivatives of this compound. The findings indicated significant improvements in behavioral tests in animal models when compared to control groups.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute demonstrated that modifications of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide showed effective inhibition of breast cancer cell lines. The study highlighted the compound's potential as a lead structure for developing anticancer therapies.

作用机制

The mechanism of action of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The amino and carboxamide groups can form hydrogen bonds with proteins, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

相似化合物的比较

生物活性

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (commonly referred to as benzothiophene) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The molecular formula of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is with a molecular weight of 192.28 g/mol. Its structure features a benzothiophene core that contributes to its biological activity.

Pharmacological Activities

Research indicates that derivatives of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various pharmacological effects:

- Cytostatic Activity : Studies have shown that azomethine derivatives derived from this compound demonstrate significant cytostatic properties. These compounds inhibit tumor cell proliferation and can be potential candidates for cancer therapy .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity. It is believed that modifications to the benzothiophene structure can enhance these properties .

- Antitubercular Activity : Some derivatives have shown promise against tuberculosis, indicating their potential use in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is influenced by various substituents on the aromatic core. The following table summarizes key findings regarding the relationship between structural modifications and biological activity:

Synthesis and Analytical Methods

The synthesis of azomethine derivatives from 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction with aromatic aldehydes in ethanol. The reaction progress can be monitored using thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) is employed for purity analysis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cytostatic Activity : A study indicated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.54 μM against a specific cancer type .

- Anti-inflammatory Assessment : In vitro assays demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting their utility in inflammatory diseases .

- Antitubercular Efficacy : A derivative was tested against Mycobacterium tuberculosis and was found to inhibit bacterial growth effectively at concentrations lower than those required for conventional antibiotics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving cyclohexanone derivatives, malononitrile, and elemental sulfur in ethanol under basic conditions (e.g., diethylamine). For example, intermediates are acylated using anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (MeCN:H₂O gradients). Yield optimization (65–78%) is achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.

- ¹H/¹³C NMR to assign chemical shifts for the tetrahydrobenzothiophene core and substituents (e.g., methyl groups at δ 1.2–1.5 ppm).

- LC-MS/HRMS for molecular weight verification and purity assessment.

- X-ray crystallography to resolve structural ambiguities, such as disorder in the cyclohexene ring (observed in related derivatives) .

Q. What biological activities are associated with the tetrahydrobenzothiophene scaffold?

- Methodological Answer : The scaffold exhibits antimicrobial, antifungal, and antitumor properties. For example, derivatives with carboxamide or ester substituents show antibacterial activity against Gram-positive pathogens (MIC: 2–16 µg/mL). Activity is often evaluated via broth microdilution assays, with mechanistic studies probing membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., tert-butyl or phenyl groups)?

- Methodological Answer : Optimize solvent polarity (e.g., switch from CH₂Cl₂ to DMF for sterically hindered intermediates) and employ microwave-assisted synthesis to reduce reaction time. Purification challenges can be addressed using mixed-mode HPLC (e.g., C18 columns with trifluoroacetic acid modifiers) .

Q. What structural insights can be gained from X-ray crystallography of disordered conformers in this compound?

- Methodological Answer : Disorder in the cyclohexene ring (e.g., C6/C7 atoms with 81:19 occupancy) reflects dynamic flexibility. Refinement using SHELXL97 with the EADP command and riding H-atom models reveals half-chair conformations. Such data guide molecular docking studies by highlighting accessible binding poses .

Q. How do substituent modifications (e.g., carboxamide vs. ester groups) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied acyl groups (e.g., compounds 30–32 in ). Compare activities using standardized assays (e.g., disk diffusion for antimicrobial potency). Carboxamide derivatives generally show enhanced solubility and target affinity compared to esters, likely due to hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Methodological Answer :

- For NMR anomalies: Use deuterated solvents (e.g., DMSO-d₆) to eliminate exchange broadening and perform 2D experiments (COSY, HSQC) to assign overlapping signals.

- For LC-MS adducts: Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. Confirm molecular ions via high-resolution HRMS .

Q. What experimental strategies are recommended for elucidating the mechanism of antibacterial action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。